

N-Propylethylenediamine: A Technical Guide to Boiling Point and Density

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-Propylethylenediamine*

Cat. No.: B094181

[Get Quote](#)

Introduction

N-Propylethylenediamine (CAS No. 111-39-7), also known as 2-Propylaminoethylamine, is a linear aliphatic amine with the chemical formula $\text{CH}_3\text{CH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{NH}_2$. This bifunctional molecule, containing both a primary and a secondary amine group, serves as a versatile building block in organic synthesis and as a ligand in coordination chemistry.^[1] Its utility in the development of pharmaceuticals, agrochemicals, and polymers necessitates a thorough understanding of its fundamental physical properties.^[1] This guide provides an in-depth analysis of two such critical parameters: boiling point and density. We will explore the theoretical basis for these properties, present validated experimental data, and detail rigorous, field-proven protocols for their determination, ensuring both scientific accuracy and practical applicability for researchers and drug development professionals.

Core Physical Properties of N-Propylethylenediamine

The intermolecular forces present in **N-Propylethylenediamine**, primarily hydrogen bonding due to the N-H bonds, significantly influence its physical characteristics.^[1] These forces, stronger than the van der Waals forces in analogous alkanes but weaker than the hydrogen bonds in corresponding alcohols, dictate the energy required to transition between physical states.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, leading to the transition from the liquid to the gas phase. For **N-Propylethylenediamine**, the presence of two amine groups allows for intermolecular hydrogen bonding, resulting in a relatively high boiling point compared to non-polar compounds of similar molecular weight.

Density

Density, a measure of mass per unit volume, is influenced by molecular weight, molecular packing in the liquid state, and temperature. As a liquid, the density of **N-Propylethylenediamine** is a critical parameter for volumetric calculations in synthetic protocols and process design.

Quantitative Data Summary

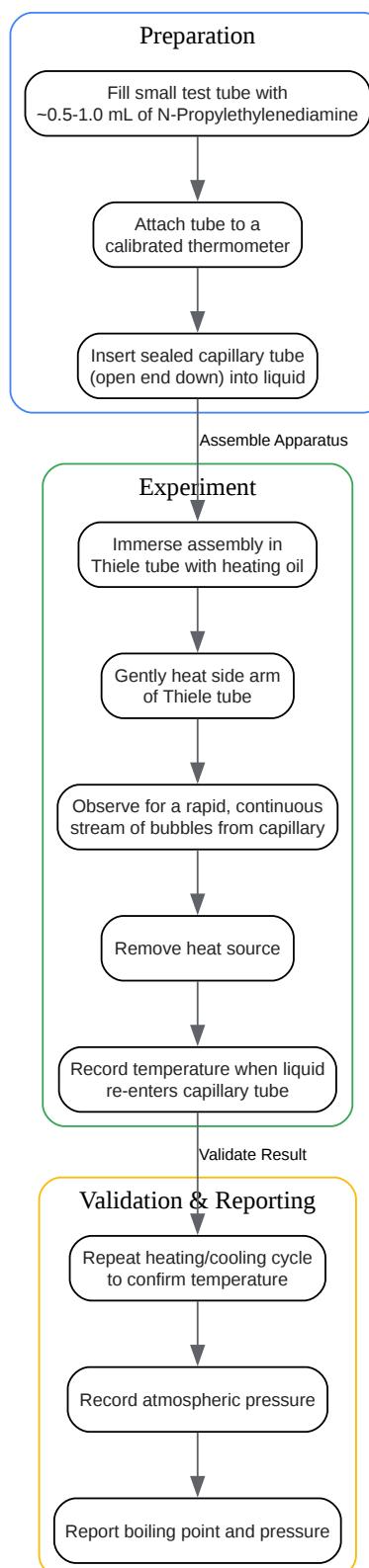
The experimentally determined values for the boiling point and density of **N-Propylethylenediamine** are summarized below. These values are typically reported from literature provided by major chemical suppliers and databases.

Property	Value	Conditions	Source(s)
Boiling Point	147-150 °C	At standard atmospheric pressure (760 mmHg)	[2][3]
Density	0.829 g/mL	At 25 °C	[2][3]

It is important to note that the boiling point is often cited as a range, which can be indicative of the purity of the substance or slight variations in measurement under different laboratory conditions.

Experimental Determination Protocols

The following sections provide detailed, self-validating methodologies for the precise determination of the boiling point and density of liquid amines like **N-Propylethylenediamine**. The causality behind key experimental steps is explained to ensure robust and reproducible results.


Protocol 1: Micro-Boiling Point Determination using a Thiele Tube

This method is ideal for small sample volumes and provides a reliable measurement of the boiling point. The principle relies on observing the temperature at which the vapor pressure of the liquid sample equals the external pressure.

Methodology:

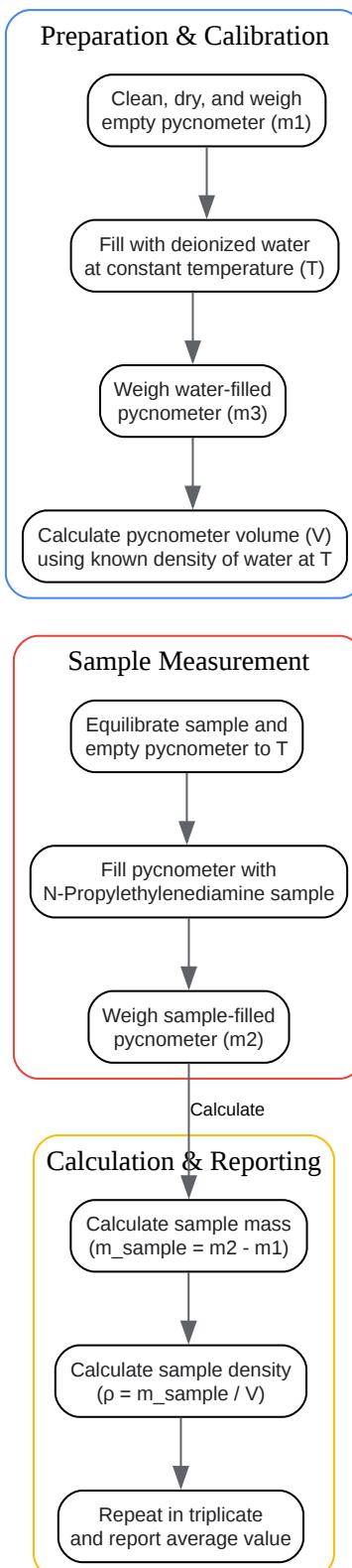
- Apparatus Assembly: Securely attach a small test tube (e.g., a Durham tube) containing 0.5-1.0 mL of **N-Propylethylenediamine** to a calibrated thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.
- Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid. This tube traps air, which will expand upon heating.
- Heating: Immerse the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil), ensuring the rubber band is above the oil level to prevent degradation.^[4]
- Observation: Gently heat the side arm of the Thiele tube with a micro-burner.^{[4][5]} As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Reaching the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.^{[4][6]} This indicates that the liquid is boiling and its vapor is filling the capillary tube.
- Measurement: Remove the heat source. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.^{[4][5]} At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.
- Validation: Allow the apparatus to cool slightly and then reheat to obtain a second reading. Consistent results validate the measurement. Always record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Diagram of Experimental Workflow for Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for micro-boiling point determination.

Protocol 2: Density Determination using a Pycnometer (ASTM D1475 principles)


This protocol leverages the principles outlined in standards like ASTM D1475 for accurately determining the density of a liquid by precisely measuring its mass within a known volume. A pycnometer, or specific gravity bottle, is a glass flask with a precisely determined volume.

Methodology:

- Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 or 25 mL). Record its empty mass (m_1) to at least four decimal places using a calibrated analytical balance.
- Temperature Equilibration: Bring the **N-Propylethylenediamine** sample and the pycnometer to a constant, known temperature (e.g., $25.0\text{ }^{\circ}\text{C} \pm 0.1\text{ }^{\circ}\text{C}$) using a temperature-controlled water bath. This step is critical as density is temperature-dependent.
- Filling: Carefully fill the pycnometer with the **N-Propylethylenediamine** sample, avoiding the introduction of air bubbles.
- Volume Adjustment: Insert the pycnometer's stopper, which has a fine capillary. Excess liquid will be forced out through the capillary, ensuring the flask is filled to its exact calibrated volume. Carefully wipe any excess liquid from the outside of the pycnometer.
- Weighing: Re-weigh the filled pycnometer to determine its mass (m_2).
- Calibration with Water: To precisely determine the pycnometer's volume (V), repeat steps 1-5 using deionized water. Record the mass of the water-filled pycnometer (m_3).
- Calculation:
 - Calculate the mass of the water: ($m_{\text{water}} = m_3 - m_1$)
 - Determine the volume of the pycnometer using the known density of water (ρ_{water}) at the measurement temperature (e.g., 0.997047 g/mL at $25\text{ }^{\circ}\text{C}$): ($V = m_{\text{water}} / \rho_{\text{water}}$)
 - Calculate the mass of the **N-Propylethylenediamine** sample: ($m_{\text{sample}} = m_2 - m_1$)

- Calculate the density of the sample (ρ_{sample}): $\rho_{\text{sample}} = m_{\text{sample}} / V$
- Validation: Perform the measurement in triplicate to ensure precision and report the average value.

Diagram of Experimental Workflow for Density Determination

[Click to download full resolution via product page](#)

Caption: Workflow for density determination using a pycnometer.

Conclusion

The boiling point and density of **N-Propylethylenediamine** are foundational physical properties essential for its application in research and development. The values of 147-150 °C and 0.829 g/mL at 25 °C, respectively, are well-established. By adhering to rigorous experimental protocols, such as the Thiele tube method for boiling point and pycnometry for density, researchers can confidently verify these properties and ensure the quality and consistency required for advanced applications in drug discovery and materials science.

References

- **N-Propylethylenediamine.** (n.d.). LookChem.
- N,N'-di(n-propyl)ethylenediamine. (n.d.). Chemical-Suppliers.com.
- Determination of Boiling Point (B.P). (n.d.). Vijay Nazare - Weebly.
- Boiling Point Determination. (n.d.).
- Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
- ASTM D2074 Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method. (n.d.). EUROLAB.
- Boiling Point Determination (Repaired). (n.d.). Scribd.
- Boiling Point and Distilling Range Test. (n.d.). The Japanese Pharmacopoeia.
- ASTM D1475 Standard Test Method for Density of Liquid Coatings, Inks, and Related Products. (2024, November 1). MaTestLab.
- ASTM D 4052 Standard Test Method For Density. (n.d.). Scribd.
- Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. (n.d.). U.S. Environmental Protection Agency.
- Micro Boiling Point Determination. (n.d.). chymist.com.
- ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter". (n.d.).
- Micro-boiling point measurement. (n.d.). University of Calgary.
- Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015, December 9). International Journal of Advanced Research in Chemical Science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 111-39-7: N-(n-Propyl)ethylenediamine | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. N-(N-PROPYL)ETHYLENEDIAMINE CAS#: 111-39-7 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [N-Propylethylenediamine: A Technical Guide to Boiling Point and Density]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094181#n-propylethylenediamine-boiling-point-and-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com